molecular formula C17H30N4O2 B6751116 Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate

Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate

Cat. No.: B6751116
M. Wt: 322.4 g/mol
InChI Key: JJPDEBISQMYMRD-UHFFFAOYSA-N
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Description

  • Reactants: Pyrazole derivative and 1,2-dimethylpiperidine.
  • Conditions: Heating in the presence of a base such as sodium hydride.
  • Product: Intermediate compound with piperidine moiety.
  • Step 3: Formation of the Final Compound

    • Reactants: Intermediate compound and tert-butyl chloroformate.
    • Conditions: Room temperature reaction in the presence of a base like triethylamine.
    • Product: Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

    Properties

    IUPAC Name

    tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H30N4O2/c1-12-9-13(7-8-20(12)5)18-11-15-14(10-19-21(15)6)16(22)23-17(2,3)4/h10,12-13,18H,7-9,11H2,1-6H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JJPDEBISQMYMRD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CCN1C)NCC2=C(C=NN2C)C(=O)OC(C)(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H30N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The tert-butyl ester group is often introduced in the final steps to protect the carboxylate functionality.

    • Step 1: Synthesis of the Pyrazole Ring

      • Reactants: Hydrazine and a β-keto ester.
      • Conditions: Reflux in ethanol.
      • Product: Pyrazole derivative.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

      Reduction: Reduction reactions can target the pyrazole ring or the ester group.

      Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety.

    Common Reagents and Conditions

      Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

    Major Products

      Oxidation: Formation of N-oxides or hydroxylated derivatives.

      Reduction: Formation of reduced pyrazole or deprotected carboxylate.

      Substitution: Formation of substituted pyrazole or piperidine derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

      Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

      Receptor Binding: Can be studied for its binding affinity to various biological receptors.

    Medicine

      Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.

      Therapeutic Agents: Exploration of its efficacy as a therapeutic agent in various diseases.

    Industry

      Material Science: Use in the development of new materials with specific properties.

      Agriculture: Potential use in the synthesis of agrochemicals.

    Mechanism of Action

    The mechanism of action of Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • Tert-butyl 5-[[(1-methylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate
    • Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-ethylpyrazole-4-carboxylate

    Uniqueness

    Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate is unique due to the specific substitution pattern on the piperidine and pyrazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

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